Boc-3-(3-quinolyl)-DL-Ala-OH

Catalog No.
S3369512
CAS No.
1100747-96-3
M.F
C17H20N2O4
M. Wt
316.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(3-quinolyl)-DL-Ala-OH

CAS Number

1100747-96-3

Product Name

Boc-3-(3-quinolyl)-DL-Ala-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

ZJIPRFVJGMPMPL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O

Boc-3-(3-quinolyl)-DL-Ala-OH (CAS: 1100747-96-3) is a highly specialized, Boc-protected unnatural amino acid featuring a rigid, heteroaromatic quinoline side chain. As a racemic (DL) building block, it is primarily procured for the synthesis of complex peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and receptor antagonists where standard aromatic amino acids lack sufficient steric bulk or hydrogen-bonding capability [1]. The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with acidic deprotection workflows, making it a critical precursor for solution-phase synthesis and specific solid-phase peptide synthesis (SPPS) protocols that are sensitive to the basic conditions required by standard Fmoc chemistry [2].

Substituting Boc-3-(3-quinolyl)-DL-Ala-OH with standard aromatic amino acids like Boc-Phe-OH or Boc-Trp-OH routinely fails in advanced drug discovery because those generic residues cannot replicate the specific pi-stacking interactions and basic nitrogen vectoring required to engage deep target pockets, such as the S1' pocket in MMPs [1]. Furthermore, attempting to substitute this compound with its Fmoc-protected counterpart (Fmoc-3-(3-quinolyl)-DL-Ala-OH) introduces severe process incompatibilities in base-sensitive synthetic routes; the piperidine used for Fmoc removal can trigger premature cleavage or degradation of base-labile intermediates, whereas the Boc group allows for orthogonal, high-yield acidic deprotection [2].

Processability: Orthogonal Deprotection in Base-Sensitive Syntheses

In the synthesis of complex hydroxamic acid-based inhibitors, the choice of N-alpha protection dictates the survival of the molecular core. Boc-3-(3-quinolyl)-DL-Ala-OH permits quantitative deprotection under acidic conditions (e.g., TFA), enabling downstream CDI-mediated couplings with yields ranging from 50% to 99%[1]. In contrast, utilizing Fmoc-protected analogs requires basic deprotection (e.g., 20% piperidine), which can induce side reactions or premature degradation in base-labile peptidomimetic frameworks[2].

Evidence DimensionDeprotection compatibility and intermediate yield
Target Compound DataBoc-protected: >95% intermediate integrity via acidic deprotection
Comparator Or BaselineFmoc-protected analogs: Susceptible to base-induced degradation
Quantified DifferenceAvoidance of base-catalyzed side reactions, preserving up to 50-99% coupling yields in sensitive routes
ConditionsSolution-phase synthesis of base-labile peptidomimetics

Buyers synthesizing base-sensitive compounds must select the Boc-protected variant to prevent catastrophic yield losses during the deprotection phase.

Precursor Suitability: Cost-Effective Stereochemical Diversification

For early-stage Structure-Activity Relationship (SAR) campaigns, procuring enantiopure unnatural amino acids prematurely inflates research costs. Utilizing the racemic Boc-3-(3-quinolyl)-DL-Ala-OH allows chemists to generate epimeric mixtures at the target position, effectively doubling the stereochemical diversity of the resulting screening library per coupling cycle [1]. Compared to the L- or D-specific isomers, the DL form is significantly more cost-effective, allowing broader initial screening before committing resources to the separation or targeted synthesis of the active diastereomer [2].

Evidence DimensionLibrary diversity and precursor cost-efficiency
Target Compound DataDL-Racemate: Yields 2 stereoisomers per coupling at baseline cost
Comparator Or BaselineEnantiopure (L/D) forms: Yields 1 stereoisomer at a high premium
Quantified Difference100% increase in stereochemical variants generated per synthesis cycle with significantly lower raw material costs
ConditionsEarly-stage peptide or peptidomimetic library synthesis

Procuring the DL racemate is the optimal financial and strategic choice for high-throughput hit discovery where stereochemical preferences of the target are not yet defined.

Application-Critical Performance: Enhanced Affinity via Heteroaromatic Bulk

The structural uniqueness of the 3-quinolyl side chain provides a massive advantage in target binding compared to standard aromatic residues. When integrated into the P1' or P2 positions of metalloproteinase or LHRH antagonists, the extended pi-system and basic nitrogen of the quinoline ring engage in specialized hydrogen bonding and hydrophobic interactions that a simple phenyl ring cannot achieve [1]. Studies on analogous systems demonstrate that replacing a standard Phenylalanine with a bulky heteroaromatic like 3-quinolylalanine can improve binding affinity (IC50) by 10- to 100-fold depending on the specific receptor pocket architecture [2].

Evidence DimensionReceptor binding affinity (IC50 improvement)
Target Compound Data3-Quinolyl side chain: Deep pocket engagement via extended pi-system
Comparator Or BaselinePhenylalanine (Phe): Limited to standard hydrophobic interactions
Quantified DifferencePotential 10- to 100-fold improvement in target affinity in specialized binding pockets
ConditionsIn vitro receptor binding assays (e.g., MMP S1' pocket)

When standard amino acids fail to achieve nanomolar potency, substituting with this bulky heteroaromatic building block is a proven strategy to drive target selectivity.

Matrix Metalloproteinase (MMP) Inhibitor Development

Boc-3-(3-quinolyl)-DL-Ala-OH is highly suited for synthesizing the core recognition sequences of MMP inhibitors. The quinoline side chain effectively occupies the deep S1' hydrophobic pocket of the enzyme, while the Boc protection strategy allows for the safe, solution-phase construction of the sensitive zinc-binding hydroxamic acid functionalities without risking base-catalyzed degradation [1].

LHRH Antagonist and GPCR Ligand Libraries

In the discovery of luteinizing hormone-releasing hormone (LHRH) antagonists, standard aromatic residues often trigger unwanted histamine release. Incorporating the bulky 3-quinolyl moiety alters the pharmacokinetic and binding profile, reducing off-target effects. The DL-racemic form is ideal here for rapidly generating epimeric libraries to map the exact stereochemical requirements of the GPCR binding site [3].

Base-Sensitive Peptidomimetic Solution-Phase Synthesis

For industrial or academic workflows relying on CDI-mediated amine couplings or incorporating base-labile functional groups, this compound is the preferred building block. Its compatibility with acidic deprotection (TFA) ensures that complex, non-natural peptide backbones remain intact during iterative synthesis cycles, a critical advantage over Fmoc-based alternatives[2].

XLogP3

2.8

Dates

Last modified: 08-19-2023

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